2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a novel aminopyrazole compound that has been investigated for its potential use in cancer therapy. [ [] https://www.semanticscholar.org/paper/ed15f022490334c95eb113f195b3f09c5d1dff14 ] This compound belongs to a class of molecules known as cyclin-dependent kinase 5 (CDK5) inhibitors. [ [] https://www.semanticscholar.org/paper/ed15f022490334c95eb113f195b3f09c5d1dff14 ] CDK5 is a protein kinase involved in various cellular processes, including cell cycle regulation and neuronal function. [ [] https://www.semanticscholar.org/paper/ed15f022490334c95eb113f195b3f09c5d1dff14 ] In the context of cancer research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has been studied for its ability to indirectly regulate the function of Mcl-1, an anti-apoptotic protein that is often overexpressed in cancer cells. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine acts as a selective inhibitor of CDK5. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ] It is believed to bind to the ATP-binding site of CDK5, preventing the phosphorylation of target proteins. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ] In the context of cancer research, this inhibition leads to a downregulation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has been explored for its potential in cancer therapy. Specifically, its ability to inhibit CDK5 and downregulate Mcl-1 makes it a promising candidate for sensitizing pancreatic cancer cells to Bcl-2 inhibitors like navitoclax. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ] Preclinical studies have shown that combining 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine with navitoclax results in synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. [ [] https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: